Biphenyl-4-yl perfluoroethyl ketone
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Overview
Description
Biphenyl-4-yl perfluoroethyl ketone is a chemical compound characterized by the presence of a biphenyl group attached to a perfluoroethyl ketone moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl perfluoroethyl ketone typically involves the reaction of biphenyl derivatives with perfluoroalkyl ketones. One common method is the catalytic synthesis, where perfluorinated fluorides react with tetrafluoroethylene or hexafluoropropylene in the presence of efficient catalysts . The reaction conditions often require the absence of solvents and the use of high selectivity catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of tubular reactors without solvents has been suggested for efficient production . This method minimizes impurities and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl perfluoroethyl ketone undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions, which are facilitated by the electron-rich biphenyl ring.
Nucleophilic Attack: The perfluoroethyl ketone moiety is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles and electrophiles. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and polar aprotic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield substituted biphenyl derivatives, while nucleophilic attacks on the ketone moiety can produce a variety of functionalized compounds .
Scientific Research Applications
Biphenyl-4-yl perfluoroethyl ketone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of biphenyl-4-yl perfluoroethyl ketone involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the perfluoroethyl ketone moiety can form strong hydrogen bonds and electrostatic interactions with polar functional groups . These interactions contribute to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and perfluoroalkyl ketones, such as:
- Biphenyl-4-yl methyl ketone
- Perfluoroethyl benzene
- 4,4’-Difluorobiphenyl
Uniqueness
Biphenyl-4-yl perfluoroethyl ketone is unique due to the combination of the biphenyl and perfluoroethyl ketone moieties, which impart both high thermal stability and chemical resistance. This makes it particularly valuable in applications where these properties are essential .
Properties
Molecular Formula |
C15H9F5O |
---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H9F5O/c16-14(17,15(18,19)20)13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
BIMSUTJFYPHYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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